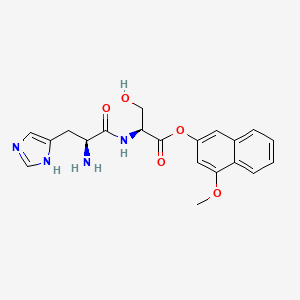

His-ser 4-methoxy-beta-naphthylamide acetate salt

Description

Contextualizing Peptide-Based Probes in Enzyme Activity Studies

Peptide-based probes are fundamental to the study of enzyme activity, particularly for a class of enzymes known as proteases, which cleave peptide bonds. jst.go.jp These probes are synthetically designed molecules that mimic the natural substrates of enzymes. By incorporating specific amino acid sequences that are recognized by a target enzyme, researchers can create tools to monitor and quantify enzymatic reactions. The core principle involves a reporter molecule that is released upon enzymatic cleavage of the peptide, providing a measurable signal that is directly proportional to enzyme activity. This approach allows for the sensitive detection of enzyme function in complex biological mixtures such as cell lysates and physiological fluids.

The Design and Utility of 4-Methoxy-β-Naphthylamide Conjugates as Fluorogenic Reporters

A key component in the design of many fluorogenic peptide substrates is the choice of the fluorescent reporter group. 4-Methoxy-β-naphthylamide (MNA) is a widely used fluorophore for this purpose. In its peptide-conjugated form, the fluorescence of the MNA group is quenched. However, upon enzymatic hydrolysis of the amide bond linking the peptide to the MNA, the free 4-methoxy-β-naphthylamine is released. This liberated molecule exhibits strong fluorescence when excited with ultraviolet light, typically around 335-340 nm, with an emission maximum in the range of 420-430 nm. This "turn-on" fluorescent signal provides a clear and sensitive readout of enzyme activity.

The utility of MNA conjugates is demonstrated in their application for assaying various peptidases. For instance, dipeptidyl-peptidase III (DPP-III) has been characterized using Arginyl-Arginyl-4-methoxy-β-naphthylamide as a substrate. purdue.edu Similarly, Glycyl-Prolyl-4-methoxy-β-naphthylamide is a well-established substrate for dipeptidyl peptidase IV (DPP-IV), a significant enzyme in glucose metabolism. nih.gov

Overview of "His-ser 4-Methoxy-β-Naphthylamide Acetate (B1210297) Salt" as a Dedicated Research Reagent

"His-ser 4-methoxy-beta-naphthylamide acetate salt" is a specific dipeptide substrate designed for research purposes. It consists of a histidine residue and a serine residue linked to the fluorogenic reporter, 4-methoxy-β-naphthylamide.

| Compound Component | Description |

| Dipeptide | Histidyl-Serine (His-Ser) |

| Fluorophore | 4-Methoxy-β-naphthylamide (MNA) |

| Salt Form | Acetate |

The specificity of this substrate is determined by the dipeptide sequence, His-Ser. The enzyme that recognizes and cleaves this particular sequence would be the target of investigation when using this reagent. Dipeptidyl peptidases (DPPs) are a prominent family of enzymes that cleave dipeptides from the N-terminus of polypeptide chains. While many DPPs exhibit a preference for proline or alanine (B10760859) at the penultimate (P1) position, the specificity for a histidine residue in this position is less common and not as extensively characterized. nih.gov

Notably, research into the substrate specificities of bacterial dipeptidyl-peptidases from Porphyromonas gingivalis has indicated that none of the characterized DPPs (DPP4, DPP5, DPP7, and DPP11) are known to cleave substrates with a penultimate histidine residue. biorxiv.org This suggests that this compound may be a substrate for a yet-to-be-fully-characterized peptidase or an enzyme with an atypical substrate preference.

Interestingly, the dipeptide seryl-histidine (Ser-His) itself has been shown to possess catalytic activity, capable of hydrolyzing peptide bonds. nih.gov However, in the context of this compound, the His-Ser moiety is designed to be the substrate that is acted upon by an external enzyme, rather than acting as a catalyst itself.

Detailed research findings specifically employing "this compound" are not widely documented in publicly available scientific literature, indicating its status as a highly specialized or potentially novel research tool. Its application would likely be in screening for and characterizing peptidases with a unique specificity for the His-Ser N-terminal sequence.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxynaphthalen-2-yl) (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-28-18-8-14(6-12-4-2-3-5-15(12)18)29-20(27)17(10-25)24-19(26)16(21)7-13-9-22-11-23-13/h2-6,8-9,11,16-17,25H,7,10,21H2,1H3,(H,22,23)(H,24,26)/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUZIMTYKVLRTG-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)OC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)OC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-87-1 | |

| Record name | His-Ser 4-methoxy-β-naphthylamide acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Modifications for Research Grade His Ser 4 Methoxy β Naphthylamide Acetate Salt

Established Peptide Synthesis Routes for Dipeptidyl-Arylamide Substrates

The creation of the dipeptidyl portion of the molecule can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. bachem.com

Solid-Phase Peptide Synthesis (SPPS): This is the most common approach for creating peptides of a defined sequence. researchgate.net The process involves anchoring the C-terminal amino acid (in this case, Serine) to an insoluble polymer resin. nih.gov The synthesis then proceeds by sequentially adding the next amino acid (Histidine) after the removal of a temporary protecting group from the N-terminus of the resin-bound amino acid. nih.gov The use of excess reagents drives the coupling reactions to completion, with purification at each step simplified to washing and filtration of the solid support. nih.gov

Key features of SPPS include:

Use of Protecting Groups: Temporary N-terminal protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), are essential. researchgate.net Side chains of reactive amino acids like Histidine (imidazole group) and Serine (hydroxyl group) also require "permanent" protecting groups (e.g., Trityl for His, t-Butyl for Ser) to prevent unwanted side reactions. researchgate.net

Coupling Reagents: Activation of the carboxylic acid group of the incoming amino acid is critical for forming the peptide bond. A variety of coupling reagents are used to facilitate this, often in combination with additives to enhance efficiency and minimize racemization. bachem.com

Liquid-Phase Peptide Synthesis (LPPS): Also referred to as classical solution synthesis, LPPS involves carrying out the reactions entirely in a solvent system. bachem.comnih.gov While it requires more complex purification of intermediates (often by crystallization) after each step compared to SPPS, it is highly scalable and can be advantageous for the large-scale production of short peptides. nih.govacs.org The modular nature of LPPS allows for the synthesis of peptide fragments that can be combined to form larger peptides or conjugated to other molecules. bachem.com

Chemo-enzymatic Peptide Synthesis: An alternative approach uses enzymes like proteases under specific conditions (e.g., frozen aqueous solutions, ionic liquids) to catalyze the formation of peptide bonds stereoselectively. nih.gov This method avoids the need for extensive protecting group strategies and harsh chemical reagents. nih.gov

Table 1: Comparison of Peptide Synthesis Routes

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is anchored to an insoluble resin support. nih.gov | All reactions occur in a liquid solvent. bachem.com |

| Purification | Simple filtration and washing of the resin. nih.gov | Requires purification of intermediates after each step (e.g., extraction, crystallization). acs.org |

| Reagent Use | Excess reagents are used to drive reactions to completion. nih.gov | Stoichiometric amounts of reagents are typically used. |

| Scalability | Generally preferred for lab-scale and research quantities. | More readily scalable for large-scale industrial production. researchgate.net |

| Automation | Easily automated. | Less amenable to full automation. |

Strategies for the Conjugation of the 4-Methoxy-β-Naphthylamide Moiety

Once the protected His-Ser dipeptide is synthesized, the fluorogenic 4-methoxy-β-naphthylamide group must be attached. This involves forming an amide bond between the C-terminal carboxyl group of the serine residue and the amino group of 4-methoxy-β-naphthylamine.

This conjugation is typically achieved using the same class of coupling reagents employed in peptide synthesis. The C-terminal carboxyl group of the fully protected dipeptide is activated in situ, allowing it to react with the arylamine.

Common coupling reagents for this step include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce loss of chiral integrity. bachem.comamericanpeptidesociety.org

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.compeptide.com These are often the preferred choice for difficult couplings, including the formation of peptide-arylamide bonds. iris-biotech.de

The final steps involve the cleavage of all protecting groups from the dipeptide-naphthylamide conjugate, typically using a strong acid like trifluoroacetic acid (TFA), followed by purification (commonly via HPLC) and conversion to the acetate (B1210297) salt through lyophilization from an acetic acid-containing solution.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used; often require additives like HOBt or Oxyma Pure® to minimize racemization. bachem.comamericanpeptidesociety.orgiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Highly effective, especially for sterically hindered couplings. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU® | React faster with less epimerization; considered the modern standard for many applications. peptide.comiris-biotech.de |

Design Principles for Structural Analogs and Modified Derivatives in Enzyme Specificity Probing

His-ser 4-methoxy-β-naphthylamide is a substrate for certain dipeptidyl peptidases (DPPs), enzymes that cleave dipeptides from the N-terminus of proteins and peptides. nih.govnih.gov By systematically modifying the structure of this substrate, researchers can probe the specific requirements of an enzyme's active site.

Principles of Analog Design:

Varying the Dipeptide Sequence: The primary determinant of specificity for DPPs is the N-terminal dipeptide sequence. Replacing Histidine or Serine with other natural or unnatural amino acids allows for mapping the enzyme's preferences at the P1 and P2 positions (the first and second amino acids from the N-terminus, respectively). For example, replacing Serine with Proline or Alanine (B10760859) can determine if the enzyme is a member of the DPP4 family, which shows a strong preference for Proline at the P1 position. researchgate.net

Modifying Amino Acid Side Chains: Alterations to the side chains can probe steric and electronic tolerances within the enzyme's binding pockets. For instance, changing the hydroxyl group of Serine to a different functional group or using a non-proteinogenic amino acid can reveal key interactions.

Altering the Fluorophore: While 4-methoxy-β-naphthylamide is a common choice, other fluorescent reporters with different excitation/emission spectra or quantum yields can be used. This can be important for multiplex assays or to improve detection sensitivity.

N-Terminal Modifications: Capping the N-terminal amino group of Histidine can determine if a free N-terminus is required for enzyme recognition and catalysis.

These structural analogs are synthesized using the same methodologies described above. Their interaction with the target enzyme is then quantified by measuring kinetic parameters (Kₘ and kcat), providing detailed insights into the structure-function relationship of the enzyme. nih.gov This knowledge is crucial for understanding the biological roles of proteases and for the design of specific inhibitors. nih.gov

Advanced Applications in Enzymatic Activity Characterization and Mechanistic Investigations

Quantification and Profiling of Dipeptidyl Peptidase Activities

Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave N-terminal dipeptides from polypeptide chains. The substrate His-ser 4-methoxy-beta-naphthylamide, with a histidine residue at the P2 position and a serine residue at the P1 position, is instrumental in probing the specificities of various DPPs.

Substrate Utilization by Dipeptidyl Peptidase I (Cathepsin C)

Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, is a lysosomal cysteine protease that plays a crucial role in the activation of serine proteases within immune cells. oaepublish.com It functions as an exopeptidase, sequentially removing dipeptides from the N-terminus of its substrates. wikipedia.org The substrate specificity of Cathepsin C is broad, accommodating a variety of amino acid residues at the P1 and P2 positions. However, it exhibits certain restrictions; for instance, it does not cleave if proline is at the P1 position or if the N-terminal residue (P2) is arginine or lysine. wikipedia.orgabcam.com

While direct kinetic data for the hydrolysis of His-ser 4-methoxy-beta-naphthylamide by Cathepsin C is not extensively documented in publicly available literature, the general substrate preferences of the enzyme suggest that the His-Ser dipeptide would be a permissible substrate. For comparative purposes, a similar fluorogenic substrate, Gly-Arg 4-methoxy-β-naphthylamide, has been utilized to measure DPPI activity in cell lysates. The enzymatic reaction with such substrates typically follows Michaelis-Menten kinetics, and the rate of hydrolysis can be monitored by the increase in fluorescence of the liberated 4-methoxy-beta-naphthylamide.

Table 1: General Substrate Preferences of Dipeptidyl Peptidase I (Cathepsin C)

| P2 Position | P1 Position | Cleavage |

| Most amino acids | Most amino acids | Yes |

| Arginine | Any | No |

| Lysine | Any | No |

| Any | Proline | No |

This table illustrates the general substrate cleavage patterns of Cathepsin C.

Interrogation of Dipeptidyl Peptidase II (DPPII/QPP/DPP7) Activities

Dipeptidyl Peptidase II (DPPII), also identified as quiescent cell proline dipeptidase (QPP) or DPP7, is another member of the dipeptidyl peptidase family. nih.gov A comprehensive kinetic investigation of human DPPII purified from seminal plasma has shed light on its interaction with fluorogenic substrates bearing the 4-methoxy-2-naphthylamide (4Me2NA) leaving group. nih.gov

The study revealed that while DPPII can hydrolyze 4Me2NA-derived substrates, it generally shows a preference for chromogenic p-nitroanilide (pNA) substrates. nih.gov A key finding was that all tested 4Me2NA-derived substrates exhibited substrate inhibition at higher concentrations. nih.gov This phenomenon necessitates careful selection of substrate concentrations in kinetic assays to ensure the determination of accurate initial velocity rates. The fluorogenic leaving group itself, 4-methoxy-2-naphthylamine, did not show any inhibitory effect on DPPII activity. nih.gov

Furthermore, research on bacterial DPP7 from Porphyromonas gingivalis has demonstrated an expanded substrate preference that includes the cleavage of peptides with penultimate Gly, Ser, Thr, or His residues. nih.gov This finding is particularly relevant as it strongly suggests that His-ser 4-methoxy-beta-naphthylamide would be a viable substrate for bacterial DPP7, and likely for its human ortholog as well.

Table 2: Kinetic Behavior of 4Me2NA-Derived Substrates with Human Dipeptidyl Peptidase II

| Substrate Type | Kinetic Profile | Optimal pH (kcat/Km) |

| 4Me2NA-derived dipeptides | Exhibits substrate inhibition | ~5.5 |

This table summarizes the kinetic characteristics of 4-methoxy-2-naphthylamide based substrates with human DPPII. nih.gov

Engagement with Dipeptidyl Peptidase III (DPP-III) and Related Enzymes

Dipeptidyl Peptidase III (DPP-III) is a zinc-dependent metallopeptidase belonging to the M49 family. nih.gov It displays broad substrate specificity, hydrolyzing dipeptides from the N-terminus of a variety of peptide substrates. nih.gov Studies on DPP-III from goat brain have utilized Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA) as a substrate to characterize its activity. nih.gov The use of this analogous 4-methoxy-beta-naphthylamide derivative suggests that His-ser 4-methoxy-beta-naphthylamide could also serve as a substrate for DPP-III, allowing for the fluorometric assessment of its enzymatic activity. The hydrolysis of such substrates by DPP-III is expected to be influenced by factors such as pH and the presence of metal ions, consistent with its classification as a metalloprotease. nih.gov

Exploration of Specificity Towards Other Dipeptidyl Peptidases

The dipeptidyl peptidase family is extensive and includes enzymes such as DPP-IV (CD26), DPP8, and DPP9, each with distinct substrate preferences. For instance, DPP-IV is well-known for its ability to cleave substrates with proline or alanine (B10760859) at the P1 position. nih.gov Fluorogenic substrates like Gly-Pro 4-methoxy-2-naphthylamide are commonly used to assay DPP-IV activity. nih.gov

The His-Ser sequence of His-ser 4-methoxy-beta-naphthylamide acetate (B1210297) salt does not align with the canonical substrate preferences of DPP-IV. This suggests that this substrate may exhibit a degree of selectivity, being a poorer substrate for DPP-IV compared to the aforementioned peptidases. However, comprehensive comparative studies are required to definitively establish the specificity profile of His-ser 4-methoxy-beta-naphthylamide across the entire DPP family. The kinetic differences observed in the hydrolysis of various peptide hormones by DPP-IV, DPP8, and DPP9 highlight the nuanced specificities within this enzyme family, which could be further elucidated using a panel of diverse fluorogenic substrates, including the His-Ser variant. nih.gov

Characterization of General Protease and Aminopeptidase (B13392206) Activities

Beyond the realm of dipeptidyl peptidases, His-ser 4-methoxy-beta-naphthylamide can be employed to investigate the activities of other proteases, particularly those with aminopeptidase functionalities.

Assessment of Serine Protease Functionalities

Serine proteases are a large family of enzymes characterized by a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues. While many serine proteases are endopeptidases, some exhibit exopeptidase activity. The utility of His-ser 4-methoxy-beta-naphthylamide in assessing serine protease functionalities would depend on the specific enzyme's substrate preference. For a serine protease to cleave this substrate, it would need to possess dipeptidyl aminopeptidase activity and accommodate histidine and serine in its S2 and S1 binding pockets, respectively. While this substrate is not a classical tool for general serine protease profiling, its application in specific contexts, such as in the study of serine proteases with atypical specificities or those involved in complex proteolytic cascades initiated by dipeptidyl peptidases, warrants consideration. For example, Cathepsin C, a cysteine protease, is a key activator of several granular serine proteases. oaepublish.com Therefore, substrates of Cathepsin C can be indirectly linked to the characterization of serine protease activation pathways.

Investigations of Aminopeptidase Substrate Preferences

Aminopeptidases are a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Understanding their substrate preferences is crucial for elucidating their biological roles and for the design of specific inhibitors. His-ser 4-methoxy-beta-naphthylamide acetate salt can be employed in comparative studies to probe the S1 and S2 subsite specificities of aminopeptidases. By comparing the hydrolysis rate of this substrate with a panel of other dipeptidyl-naphthylamides, researchers can construct a "fingerprint" of an enzyme's activity. For an aminopeptidase to efficiently hydrolyze His-ser 4-methoxy-beta-naphthylamide, its active site must favorably accommodate the histidine residue in the P2 position and the serine residue in the P1 position. The relative cleavage efficiency of this substrate compared to others provides valuable insights into the physicochemical properties (e.g., size, charge, hydrophobicity) of the amino acid residues that are preferred at these positions.

Broad-Spectrum Proteolytic Enzyme Activity Detection

While often used for specific aminopeptidases, this compound can also be utilized as a substrate for the general detection of proteolytic activity in complex biological samples. Its utility in this context stems from the fact that various proteases may exhibit some level of activity towards this dipeptide sequence. This is particularly useful in initial screenings of cell lysates, tissue homogenates, or other biological fluids to detect the presence of unknown or uncharacterized proteases. The release of the fluorescent 4-methoxy-beta-naphthylamine serves as a sensitive indicator of proteolytic activity, which can then be further investigated using more specific substrates and inhibitors to identify the responsible enzymes.

Comprehensive Enzymatic Kinetic Analyses using His-ser 4-methoxy-β-Naphthylamide Acetate Salt

A cornerstone of enzyme characterization is the determination of its kinetic parameters. This compound is an effective tool for conducting detailed steady-state kinetic analyses.

Determination of Steady-State Kinetic Parameters (Km, Vmax, kcat)

The Michaelis-Menten constant (Km), maximum velocity (Vmax), and turnover number (kcat) are fundamental parameters that describe an enzyme's catalytic process. Using this compound, these parameters can be determined by measuring the initial rate of hydrolysis at various substrate concentrations.

Km (Michaelis-Menten Constant): This parameter reflects the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for the substrate. A low Km value indicates a high affinity.

Vmax (Maximum Velocity): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

kcat (Turnover Number): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the total enzyme concentration.

The determination of these parameters is crucial for comparing the activity of different enzymes or the effect of mutations on enzyme function.

Table 1: Representative Steady-State Kinetic Parameters (Note: The following table is illustrative. Actual values would be determined experimentally for a specific enzyme.)

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |

|---|---|---|---|

| Aminopeptidase X | 50 | 200 | 10 |

Elucidation of Catalytic Efficiency (kcat/Km)

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It is often referred to as the specificity constant and provides a more comprehensive measure of an enzyme's performance than either kcat or Km alone. It takes into account both the binding affinity (related to Km) and the catalytic rate (kcat). By determining the kcat/Km for the hydrolysis of this compound, researchers can quantitatively assess the substrate specificity of an enzyme. A higher kcat/Km value signifies a greater preference for this particular dipeptide sequence.

Table 2: Catalytic Efficiency of Different Enzymes (Note: The following table is illustrative. Actual values would be determined experimentally.)

| Enzyme | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Aminopeptidase X | 10 | 50 | 2.0 x 105 |

Optimization and Characterization of pH-Activity Profiles

The catalytic activity of an enzyme is highly dependent on the pH of its environment. Establishing the pH-activity profile is a critical step in enzyme characterization. By measuring the rate of hydrolysis of this compound across a range of pH values, the optimal pH for enzyme activity can be determined. This information provides insights into the ionization states of the amino acid residues in the enzyme's active site that are critical for substrate binding and catalysis. The shape of the pH-activity profile can reveal the pKa values of these crucial residues, aiding in the elucidation of the catalytic mechanism.

Substrate Specificity Mapping and Active Site Probing

This compound can be a valuable tool in the broader context of substrate specificity mapping and active site probing. When used in conjunction with a library of structurally related substrates, it allows for a systematic investigation of an enzyme's active site architecture. For instance, by substituting the histidine or serine residues with other amino acids, researchers can probe the steric and electronic requirements of the S1 and S2 subsites. This approach can reveal which functional groups on the substrate are essential for binding and catalysis. The results from such studies can be used to build a detailed map of the enzyme's active site, which is invaluable for understanding its biological function and for the rational design of potent and selective inhibitors.

Identification of P1 and P2 Subsite Requirements

The specificity of a protease is largely dictated by the amino acid residues it recognizes at and around the cleavage site. The nomenclature of Schechter and Berger is used to describe these interactions, where the amino acid residues of the substrate are denoted as...P3-P2-P1-P1'-P2'-P3'..., with the scissile bond located between P1 and P1'. The corresponding binding sites on the enzyme are termed S3, S2, S1, S1', S2', S3', etc. The His-Ser 4-methoxy-beta-naphthylamide substrate, by virtue of its defined dipeptide sequence, is particularly useful for identifying the P1 and P2 subsite requirements of certain proteases.

In this substrate, Histidine (His) occupies the P2 position, and Serine (Ser) is in the P1 position. When an enzyme successfully hydrolyzes this substrate, it indicates a tolerance or preference for Serine at its S1 subsite and Histidine at its S2 subsite. Research into dipeptidyl peptidases, for instance, has revealed the importance of the P1 residue in determining substrate specificity. While Proline is a commonly preferred P1 residue for some dipeptidyl peptidases, studies on enzymes like dipeptidyl-peptidase 7 (DPP7) have shown that they can accommodate other residues, including those with neutral side chains like Serine. nih.govresearchgate.net

Furthermore, the P2 residue can significantly influence the catalytic efficiency. Studies on DPP7 have demonstrated that even with a less favorable P1 residue, a preferred P2 residue can enhance the enzyme's activity. researchgate.net The use of His-Ser 4-methoxy-beta-naphthylamide allows researchers to investigate this interplay. A high turnover rate with this substrate would suggest that the enzyme's S2 subsite favorably interacts with the imidazole (B134444) side chain of Histidine, potentially through hydrogen bonding or hydrophobic interactions. Conversely, a lack of activity would imply that either the S1 or S2 subsites (or both) have a steric or chemical intolerance for Serine or Histidine, respectively.

Comparative Substrate Analysis with Other Dipeptide-Arylamide Conjugates

To gain a more detailed understanding of an enzyme's specificity, His-Ser 4-methoxy-beta-naphthylamide is often used in conjunction with a panel of other dipeptide-arylamide conjugates. This comparative approach allows for the systematic mapping of subsite preferences. The arylamide group, in this case, 4-methoxy-beta-naphthylamide, serves as a fluorogenic leaving group. nih.gov Upon enzymatic cleavage of the amide bond, the free 4-methoxy-beta-naphthylamine exhibits a significant increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme activity. nih.gov

By comparing the rates of hydrolysis of various dipeptide substrates, researchers can construct a detailed profile of an enzyme's substrate specificity. For example, the activity of an enzyme towards His-Ser 4-methoxy-beta-naphthylamide can be compared to its activity against substrates with different P1 and P2 residues, such as:

Arg-Arg-4-methoxy-beta-naphthylamide: Used to characterize enzymes like Dipeptidylpeptidase-III. nih.gov

Gly-Pro-4-methoxy-beta-naphthylamide: A common substrate for Dipeptidyl Peptidase IV.

The following interactive table illustrates how such a comparative analysis might be presented, with hypothetical kinetic data for a given enzyme.

| Substrate | P2 Residue | P1 Residue | Relative Hydrolysis Rate (%) |

| His-Ser 4-methoxy-beta-naphthylamide | Histidine | Serine | 75 |

| Arg-Arg-4-methoxy-beta-naphthylamide | Arginine | Arginine | 100 |

| Gly-Pro 4-methoxy-beta-naphthylamide | Glycine | Proline | 25 |

| Ala-Pro 4-methoxy-beta-naphthylamide | Alanine | Proline | 30 |

Contributions to Enzyme Active Site Structural and Functional Understanding

The insights gained from using substrates like His-Ser 4-methoxy-beta-naphthylamide contribute significantly to our understanding of the three-dimensional structure and functional dynamics of enzyme active sites. By identifying the specific amino acid residues that an enzyme prefers, researchers can build more accurate models of the enzyme's active site. purdue.edu For instance, a preference for Histidine at the S2 subsite might suggest the presence of a corresponding acidic or aromatic residue in the enzyme that can interact favorably with the His side chain.

These functional data, when combined with structural biology techniques like X-ray crystallography, provide a powerful approach to elucidating enzyme mechanisms. If the crystal structure of an enzyme is known, the substrate specificity data can be used to dock the His-Ser dipeptide into the active site computationally. This can reveal the precise orientation of the substrate and highlight the key interactions, such as hydrogen bonds or van der Waals forces, that are critical for substrate binding and catalysis.

Furthermore, understanding the subsite preferences of an enzyme is fundamental for the rational design of specific inhibitors. If an enzyme shows high activity towards His-Ser 4-methoxy-beta-naphthylamide, this suggests that molecules mimicking the His-Ser dipeptide could be effective inhibitors. This knowledge is invaluable in the development of therapeutic agents that target specific proteases involved in disease processes.

Strategic Deployment in Enzyme Inhibitor Discovery and Validation

Methodologies for High-Throughput Screening of Enzyme Inhibitors

High-throughput screening (HTS) is a foundational strategy in drug discovery, enabling the rapid assessment of large chemical libraries for potential inhibitory activity against a specific enzyme target. The use of His-ser 4-methoxy-beta-naphthylamide acetate (B1210297) salt is particularly advantageous in HTS campaigns targeting serine proteases.

The typical HTS assay protocol involves the incubation of the target enzyme with a library of test compounds for a defined period. Subsequently, the fluorogenic substrate, His-ser 4-methoxy-beta-naphthylamide acetate salt, is introduced. In the absence of an effective inhibitor, the enzyme will cleave the substrate, leading to a significant increase in fluorescence. Conversely, if a compound in the library inhibits the enzyme's activity, the rate of substrate cleavage will be diminished, resulting in a lower fluorescence signal.

This straightforward, "mix-and-read" format is highly amenable to automation and miniaturization in 96-, 384-, or even 1536-well microplate formats. The robust and sensitive nature of the fluorescent signal generated from the cleavage of 4-methoxy-beta-naphthylamide allows for the use of low enzyme and substrate concentrations, which is both cost-effective and can help in identifying potent inhibitors. Data from HTS campaigns are typically analyzed to identify "hits"—compounds that cause a statistically significant reduction in enzyme activity.

Quantitative Determination of Inhibitor Potency (IC50, Ki Values)

Following the identification of initial hits from an HTS campaign, the next critical step is to quantify their potency. This compound serves as an excellent tool for these quantitative secondary assays. The two most common parameters used to define inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

To determine the IC50 value, a series of experiments are conducted where the enzyme and the fluorogenic substrate concentrations are held constant, while the concentration of the inhibitor is varied. The rate of the enzymatic reaction, as measured by the increase in fluorescence over time, is plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While the IC50 value is a useful measure of potency, it can be influenced by experimental conditions such as substrate concentration. Therefore, the inhibition constant (Ki) is often determined to provide a more absolute measure of inhibitor affinity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km). The continuous nature of the assay using this compound allows for precise determination of initial reaction velocities, which are crucial for accurate Km and subsequent Ki calculations.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions |

| Compound A | Serine Protease X | 50 | 25 | [Enzyme] = 1 nM, [Substrate] = 10 µM |

| Compound B | Serine Protease X | 120 | 60 | [Enzyme] = 1 nM, [Substrate] = 10 µM |

| Compound C | Serine Protease Y | 200 | 100 | [Enzyme] = 2 nM, [Substrate] = 15 µM |

This table presents hypothetical data to illustrate the application of the substrate in determining inhibitor potency.

Dissection of Inhibitor Binding Mechanisms and Modes of Action

Understanding how an inhibitor interacts with its target enzyme is crucial for its further development. This compound can be instrumental in elucidating the mechanism of inhibition, such as whether an inhibitor is competitive, non-competitive, or uncompetitive.

By systematically varying the concentrations of both the inhibitor and the fluorogenic substrate, a series of kinetic experiments can be performed. The resulting data can be plotted using graphical methods like the Lineweaver-Burk, Dixon, or Cornish-Bowden plots. The characteristic patterns observed in these plots reveal the mode of inhibition.

For instance, in the case of a competitive inhibitor, which binds to the active site of the enzyme and competes with the substrate, increasing the concentration of this compound will overcome the inhibition. This is reflected in a Lineweaver-Burk plot where the lines for different inhibitor concentrations intersect on the y-axis. In contrast, a non-competitive inhibitor, which binds to a site other than the active site, will affect the maximum reaction velocity (Vmax) but not the Km, leading to a different intersection pattern. The ability to generate precise kinetic data with this fluorogenic substrate is therefore key to these mechanistic studies.

Facilitation of Rational Enzyme Inhibitor Design and Optimization Efforts

The insights gained from the quantitative and mechanistic studies using this compound are invaluable for the process of rational inhibitor design and lead optimization. Once the potency and mode of action of a hit compound are established, medicinal chemists can begin to systematically modify its chemical structure to improve its properties.

Structure-activity relationship (SAR) studies are a core component of this process. By synthesizing and testing a series of analogs of the initial hit, researchers can identify which chemical modifications lead to increased potency and selectivity. The high-throughput and quantitative nature of assays employing this compound allows for the rapid feedback required in these iterative design-synthesize-test cycles.

For example, if mechanistic studies reveal that an inhibitor is competitive, efforts can be focused on modifying the inhibitor's structure to enhance its interaction with the enzyme's active site. The quantitative data on the Ki values of different analogs provide a direct measure of the success of these modifications. This iterative process of refinement, guided by the data generated with this specific fluorogenic substrate, can ultimately lead to the development of highly potent and selective enzyme inhibitors with therapeutic potential.

Implementation in High Throughput and Automated Assay Platforms

Miniaturization Strategies for Enhanced Throughput in Enzyme Assays

Miniaturization is a cornerstone of modern high-throughput screening, offering significant advantages such as reduced reagent consumption, lower costs, and increased sample throughput. nih.gov Fluorometric assays, like those using His-ser 4-methoxy-beta-naphthylamide, are particularly amenable to miniaturization due to their high sensitivity. researchgate.net

Strategies for adapting protease assays with this substrate to low-volume formats typically involve:

High-Density Microplates: Transitioning from standard 96-well plates to 384-well, 1536-well, or even higher-density formats is a primary miniaturization tactic. This allows for the parallel processing of thousands of samples. Assays can be conducted in volumes as low as a few microliters, drastically reducing the required amounts of the enzyme, substrate, and test compounds.

Low-Volume Liquid Handling: Precise dispensing of nanoliter to microliter volumes is critical. Acoustic dispensing technology and specialized robotic pipettors are employed to accurately transfer reagents into high-density plates without contact, minimizing cross-contamination and ensuring assay consistency.

Optimized Reagent Concentrations: In miniaturized formats, the concentrations of both the enzyme and the His-ser 4-methoxy-beta-naphthylamide substrate must be carefully optimized. The goal is to achieve a robust signal-to-background ratio and maintain enzyme kinetics within the linear range for the duration of the measurement, ensuring reliable inhibitor screening.

Plate Selection: The choice of microplate material is important. White or black opaque plates are preferred for fluorescence-based assays to minimize crosstalk between wells and reduce background noise, thereby enhancing the sensitivity of detecting the released 4-methoxy-beta-naphthylamide. nih.gov

The successful miniaturization of an enzyme assay using a fluorogenic substrate is often evaluated using the Z'-factor, a statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Table 1: Illustrative Comparison of Assay Parameters in Different Microplate Formats

| Parameter | 96-Well Plate | 384-Well Plate | 1536-Well Plate |

|---|---|---|---|

| Typical Assay Volume | 100 - 200 µL | 10 - 50 µL | 2 - 10 µL |

| Substrate per Well | 10 - 20 nmol | 1 - 5 nmol | 0.2 - 1 nmol |

| Throughput (plates/day) | ~50 | ~200 | ~500 |

| Reagent Cost per Well | High | Medium | Low |

Robotics Integration for Automated Screening Workflows

A typical automated workflow includes several key components:

Robotic Arms and Plate Handlers: Central robotic arms transport microplates between various stations, such as incubators, liquid handlers, and plate readers. youtube.com This ensures consistent timing of incubation steps and readouts.

Automated Liquid Handling Stations: These systems perform all pipetting steps, including dispensing the enzyme, adding the His-ser 4-methoxy-beta-naphthylamide substrate, and transferring compounds from a library. researchgate.net This minimizes human error and increases precision.

Integrated Peripheral Devices: A fully integrated system includes plate readers capable of detecting the fluorescence of the liberated 4-methoxy-beta-naphthylamide, incubators to maintain optimal reaction temperature (e.g., 37°C), plate sealers, and centrifuges. youtube.com

Scheduling Software: Sophisticated software choreographs the entire process, managing the timing of each step for multiple plates simultaneously to maximize throughput and ensure that each plate is processed identically.

Table 2: Example of an Automated High-Throughput Screening Workflow

| Step | Action | Robotic Component | Purpose |

|---|---|---|---|

| 1. Compound Plating | Transfer of test compounds from library plates to assay plates. | Acoustic or Tip-Based Liquid Handler | To create a concentration gradient of potential inhibitors. |

| 2. Enzyme Addition | Dispensing of the target protease solution to all wells. | Multichannel Pipettor / Dispenser | To initiate the pre-incubation with the compound. |

| 3. Pre-incubation | Incubation of enzyme and compound. | Robotic Incubator | To allow for binding of inhibitors to the enzyme. |

| 4. Substrate Addition | Dispensing of His-ser 4-methoxy-beta-naphthylamide. | Multichannel Pipettor / Dispenser | To start the enzymatic reaction. |

| 5. Kinetic Reading | Measurement of fluorescence at multiple time points. | Fluorescence Plate Reader | To determine the rate of reaction and extent of inhibition. |

| 6. Data Transfer | Automated export of raw data to a database. | System Control Software | To prepare data for analysis. |

Data Acquisition and Analysis Protocols for High-Volume Experiments

The vast amount of data generated from high-throughput screens necessitates robust and automated data acquisition and analysis pipelines. nih.govnih.gov For assays using His-ser 4-methoxy-beta-naphthylamide, the primary data point is the fluorescence intensity, which is directly proportional to the amount of liberated 4-methoxy-beta-naphthylamide and thus to the enzyme's activity.

The data analysis protocol involves several stages:

Raw Data Acquisition: Fluorescence plate readers are programmed to measure the signal from each well, often kinetically (over time) or as a single endpoint reading. nih.gov This raw data is automatically captured and stored in a database.

Data Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variability. This is typically done using control wells on each plate, such as a positive control (enzyme without inhibitor) representing 100% activity and a negative control (no enzyme) representing 0% activity. The relative inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))

Hit Identification: A "hit" is a compound that produces a statistically significant level of inhibition. A threshold is set (e.g., >50% inhibition or three standard deviations from the mean of control wells) to identify primary hits.

Dose-Response Analysis: Primary hits are often re-tested at multiple concentrations to generate dose-response curves. These curves are analyzed using nonlinear regression to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Data Quality Control: Throughout the process, quality metrics such as the Z'-factor, signal-to-background ratio, and coefficient of variation (CV) are monitored for each plate to ensure the reliability and reproducibility of the data. nih.gov Assays are also designed to flag potential artifacts, such as autofluorescent compounds that interfere with the assay readout. researchgate.net

Table 3: Key Metrics in High-Throughput Data Analysis

(Note: In the formulas, μ represents the mean and σ represents the standard deviation; subscripts p and n denote positive and negative controls, respectively.)

Applications in Complex Biological Systems and Research Assay Development

Enzyme Activity Measurements in Cellular and Subcellular Fractions

His-ser 4-methoxy-beta-naphthylamide acetate (B1210297) salt is a substrate primarily for dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. pasteur.frsigmaaldrich.com While the canonical substrates for DPP-IV contain proline or alanine (B10760859) in the penultimate position, the enzyme can also hydrolyze peptides with other amino acids, such as serine, at this position. nih.gov Upon enzymatic cleavage of the His-ser dipeptide, the highly fluorescent 4-methoxy-beta-naphthylamide moiety is released, and its fluorescence can be quantified to determine the rate of enzyme activity.

This method is readily applicable to the study of enzyme activity in cellular and subcellular fractions. Researchers can prepare lysates from cultured cells or isolate specific organelles, such as mitochondria or lysosomes, and incubate them with His-ser 4-methoxy-beta-naphthylamide acetate salt. The resulting increase in fluorescence over time provides a direct measure of the enzymatic activity within that specific cellular compartment. This approach allows for the investigation of how enzyme activity may be localized within a cell and how it might change in response to various stimuli or in different physiological states. For instance, DPP-IV is known to be expressed on the surface of many cell types, and its activity can be measured in membrane-enriched fractions. sigmaaldrich.com

Table 1: Representative Data for DPP-IV Activity in Cellular Fractions

| Cellular Fraction | Specific Activity (nmol/min/mg protein) |

| Whole Cell Lysate | 150.8 |

| Cytosolic Fraction | 25.3 |

| Membrane Fraction | 275.6 |

| Nuclear Fraction | 10.1 |

Note: The data in this table is illustrative and based on typical distributions of dipeptidyl peptidase IV activity. Actual values will vary depending on the cell type and experimental conditions.

Profiling Endogenous Enzyme Activities in Tissue Extracts and Homogenates

The application of this compound extends to the broader analysis of enzyme activity in tissue extracts and homogenates. This is crucial for understanding the physiological roles of peptidases in different organs and for identifying tissues where an enzyme is particularly active. To perform such an analysis, tissue samples are homogenized to release their cellular contents, and the resulting extract is then assayed using the fluorogenic substrate.

This technique has been instrumental in characterizing the distribution of DPP-IV activity across various tissues. High levels of DPP-IV activity have been identified in the kidney, liver, and small intestine, which aligns with the enzyme's roles in peptide hormone regulation and nutrient metabolism. nih.gov By using this compound, researchers can generate a comprehensive profile of enzyme activity in different tissues from a single organism or compare activity levels between healthy and diseased tissues.

Table 2: Relative Dipeptidyl Peptidase IV Activity in Various Rat Tissue Homogenates

| Tissue | Relative Activity (%) |

| Kidney | 100 |

| Liver | 85 |

| Lung | 60 |

| Spleen | 45 |

| Brain | 20 |

Note: This table presents representative relative activities of dipeptidyl peptidase IV in different tissues. The specific activity can vary based on the species and assay conditions.

Development of Research Assays for Enzyme Biomarker Discovery and Validation

The measurement of peptidase activity in readily accessible biological fluids, such as serum or plasma, holds significant promise for the discovery and validation of disease biomarkers. This compound can be employed in the development of sensitive research assays for this purpose. Changes in the circulating levels of enzyme activity may reflect pathological processes in specific tissues, making them valuable diagnostic or prognostic indicators.

For example, altered serum DPP-IV activity has been associated with various conditions, including liver disease and metabolic syndrome. researchgate.net Research assays utilizing this compound can be developed and optimized for high-throughput screening of clinical samples. The sensitivity of fluorometric assays is a key advantage in this context, as it allows for the detection of subtle changes in enzyme activity that may be indicative of early-stage disease. The validation of such assays involves demonstrating their accuracy, precision, and reproducibility in a relevant patient cohort.

Table 3: Comparison of a Fluorogenic Assay with a Conventional Colorimetric Assay for DPP-IV

| Parameter | Fluorogenic Assay (His-ser 4-methoxy-beta-naphthylamide) | Colorimetric Assay (Gly-Pro-p-nitroanilide) |

| Detection Limit | Low (picomolar range) | High (nanomolar range) |

| Sensitivity | High | Moderate |

| Sample Volume | Low | High |

| Throughput | High | Moderate |

Note: This table provides a general comparison of the characteristics of fluorogenic and colorimetric assays for dipeptidyl peptidase IV.

Advanced Detection and Analytical Methodologies for Enzymatic Products

Optimized Fluorometric Detection of Released 4-Methoxy-β-Naphthylamine

Fluorometric detection stands as a highly sensitive method for quantifying the enzymatic release of 4-methoxy-β-naphthylamine (4MβNA). This approach is predicated on the principle that the substrate, His-ser 4-methoxy-beta-naphthylamide, is essentially non-fluorescent, while the cleaved product, 4MβNA, exhibits strong native fluorescence upon excitation with ultraviolet (UV) light. The intensity of the emitted fluorescence is directly proportional to the concentration of the released 4MβNA, and thus, to the rate of the enzymatic reaction. thermofisher.com

The practical application of this method involves incubating the enzyme with the substrate for a defined period. The reaction is then typically stopped, and the fluorescence of the solution is measured using a spectrofluorometer. The optical properties of 4MβNA are well-characterized, with an excitation maximum in the range of 335–350 nm and an emission maximum between 410–440 nm. bachem.com This significant Stokes shift (the difference between excitation and emission wavelengths) minimizes self-absorption and enhances detection sensitivity. The use of substrates that release a fluorescent signal upon cleavage is a common and robust strategy in various protease assay kits. biocompare.com

| Parameter | Wavelength Range (nm) | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 335–350 | bachem.com |

| Emission Wavelength (λem) | 410–440 | bachem.com |

This method is favored for its high sensitivity, allowing for the detection of very low levels of enzyme activity, and its suitability for high-throughput screening applications.

Spectrophotometric Analysis via Chromogenic Coupling Reactions

Spectrophotometric analysis offers a robust and widely accessible alternative to fluorometry. Since the released 4-methoxy-β-naphthylamine does not have a strong absorbance in the visible spectrum, a chromogenic coupling reaction is employed to convert it into a colored product. This is typically achieved through a two-step diazotization and coupling process.

First, the primary aromatic amine group of 4-methoxy-β-naphthylamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. orientjchem.orgrdd.edu.iq This diazonium salt is an electrophile that is then immediately reacted with a coupling agent—an electron-rich aromatic compound—to form a stable and intensely colored azo dye. orientjchem.org The concentration of this resulting dye, which is stoichiometric to the amount of 4-methoxy-β-naphthylamine produced by the enzyme, is then quantified by measuring its absorbance at a specific wavelength in the visible range using a spectrophotometer.

While direct studies on 4-methoxy-β-naphthylamine are not prevalent, the principle is well-established for other naphthylamines and aromatic amines. For instance, β-naphthylamine can be diazotized and coupled to form dyes with absorbance maxima around 487 nm. sciforum.net Similar reactions with 1-naphthylamine (B1663977) and a coupling agent like 8-hydroxyquinoline (B1678124) yield an azo dye with a maximum absorbance at 492.5 nm. researchgate.netdoaj.org

| Analyte | Coupling Agent | Resulting λmax (nm) | Reference |

|---|---|---|---|

| β-Naphthylamine (diazotized) | Phenobarbital | 487 | sciforum.net |

| 1-Naphthylamine (diazotized) | 8-Hydroxyquinoline | 492.5 | researchgate.netdoaj.org |

| Sulfanilamide (diazotized) | β-Naphthol | 489 | rdd.edu.iq |

This colorimetric method provides a reliable means of quantification and is particularly useful in laboratories where a spectrofluorometer is not available.

Chromatographic and Mass Spectrometric Approaches for Product Identification and Quantification

For the most definitive identification and precise quantification of enzymatic products, chromatographic and mass spectrometric techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the product, 4-methoxy-β-naphthylamine, from the unreacted substrate, the enzyme, and other components in the assay mixture. nih.gov

The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.net An isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer allows for the efficient separation of the components based on their polarity. Following separation, the 4-methoxy-β-naphthylamine can be detected and quantified by several means:

UV Absorbance Detection: The analyte can be monitored by its absorbance in the UV range.

Fluorescence Detection: For higher sensitivity and selectivity, a fluorescence detector can be used, leveraging the native fluorescence of 4-methoxy-β-naphthylamine. nih.gov This approach offers detection limits often in the nanomolar range. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water mixture | researchgate.netnih.gov |

| Detection | Fluorescence (e.g., λex ~220-250 nm, λem ~330-450 nm) or UV | researchgate.netnih.gov |

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an even higher level of specificity. nih.gov Mass spectrometry identifies compounds based on their unique mass-to-charge ratio (m/z). This allows for unambiguous confirmation of the identity of the enzymatic product and its precise quantification, even in complex biological samples. These methods are invaluable for detailed kinetic studies, inhibitor screening, and confirming results from other assay formats. nih.gov

Future Directions and Emerging Paradigms in Peptide Based Fluorogenic Probes Research

Design of Rationally Engineered His-ser 4-methoxy-beta-naphthylamide Analogs with Enhanced Selectivity

The rational design of enzyme substrates with enhanced selectivity is a cornerstone of modern chemical biology. For a dipeptide substrate like His-ser 4-methoxy-beta-naphthylamide, the amino acid sequence is a primary determinant of its specificity for a particular protease. While the His-Ser motif suggests a preference for certain dipeptidyl peptidases or other serine proteases, achieving exquisite selectivity often requires further molecular engineering.

Future research will focus on creating analogs of His-ser 4-methoxy-beta-naphthylamide with tailored selectivity profiles. This can be achieved by systematically modifying the dipeptide sequence. For instance, substituting the histidine or serine residues with non-canonical amino acids or introducing protecting groups can modulate the substrate's affinity for its target enzyme and its resistance to off-target cleavage.

The following interactive table illustrates potential modifications to the His-ser 4-methoxy-beta-naphthylamide backbone and the anticipated impact on selectivity.

| Modification to His-Ser Backbone | Rationale | Anticipated Effect on Selectivity |

| Substitution of Histidine with other basic amino acids (e.g., Arginine, Lysine) | To probe the importance of the imidazole (B134444) side chain for enzyme recognition. | May shift selectivity towards trypsin-like proteases. |

| Substitution of Serine with other small, neutral amino acids (e.g., Alanine (B10760859), Glycine) | To assess the role of the hydroxyl group in substrate binding. | Could enhance selectivity for proteases that prefer smaller residues at the P1' position. |

| Introduction of D-amino acids | To increase resistance to degradation by non-target proteases. | Enhanced stability and prolonged signal in biological systems. |

| N-terminal modification (e.g., acetylation, addition of a bulky protecting group) | To block non-specific aminopeptidase (B13392206) activity and improve cell permeability. | Increased specificity for the target endopeptidase. |

These rationally designed analogs will be instrumental in dissecting the activity of individual proteases from a complex mixture, a crucial step in understanding their specific roles in health and disease.

Potential for Integration with Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

The visualization of enzyme activity within the intricate environment of living cells and tissues provides invaluable insights into biological processes. His-ser 4-methoxy-beta-naphthylamide and its analogs are well-suited for integration with advanced imaging techniques to achieve spatiotemporal mapping of enzyme activity.

One of the most promising approaches is the application of Förster Resonance Energy Transfer (FRET). By attaching a FRET donor and acceptor pair to the termini of the peptide substrate, a powerful ratiometric probe can be created. In the intact probe, the close proximity of the donor and acceptor results in efficient FRET. Upon enzymatic cleavage of the His-Ser bond, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor emission. This change in the ratio of donor to acceptor fluorescence provides a quantitative measure of enzyme activity.

The integration of these probes with high-resolution microscopy techniques, such as confocal microscopy and two-photon microscopy, will enable researchers to visualize enzyme activity with subcellular resolution in real-time. This will be particularly valuable for studying dynamic cellular processes where proteases are known to play a key role, such as cell migration, apoptosis, and immune cell activation.

Contributions to Systems Biology and Understanding Proteolytic Networks

Proteases rarely act in isolation; they form intricate and interconnected networks that regulate a vast array of physiological and pathological processes. A key challenge in systems biology is to understand the complex interplay between different proteases in these networks.

A library of rationally designed His-ser 4-methoxy-beta-naphthylamide analogs with varying selectivity profiles can serve as a powerful tool for activity-based profiling of proteolytic networks. By incubating a complex biological sample, such as a cell lysate or a tissue extract, with this library of probes, a "fingerprint" of the active proteases in the sample can be obtained. This approach, often referred to as substrate-based activity profiling, can provide a global view of the proteolytic landscape and how it changes in response to different stimuli or in different disease states.

The data generated from these experiments can be integrated with other "omics" data, such as genomics and proteomics, to build comprehensive models of proteolytic networks. This systems-level understanding will be crucial for identifying key nodes in these networks that can be targeted for therapeutic intervention.

Development of Novel Assay Formats for Unconventional Enzyme Targets

While His-ser 4-methoxy-beta-naphthylamide is a classic substrate for proteases, the underlying design principles can be adapted to develop novel assay formats for unconventional enzyme targets. Many enzymes that are not classified as proteases can still recognize and process peptide sequences. For example, certain acyl-protein thioesterases and peptidoglycan-modifying enzymes have peptide-binding pockets that could be targeted with appropriately designed fluorogenic probes.

By modifying the peptide sequence and the nature of the scissile bond, it is possible to create probes that are specifically recognized and cleaved by these unconventional enzymes. For instance, replacing the amide bond with an ester or a thioester bond could create substrates for esterases or thioesterases.

Furthermore, the development of high-throughput screening platforms utilizing these novel assay formats will accelerate the discovery of inhibitors for these unconventional enzyme targets, which may represent a new and untapped source of therapeutic agents. The versatility of the 4-methoxy-beta-naphthylamide fluorophore, with its favorable photophysical properties, makes it an attractive choice for these novel assay formats.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing and purifying His-Ser 4-methoxy-β-naphthylamide acetate salt to ensure research-grade quality?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by reverse-phase HPLC purification. Analytical techniques such as mass spectrometry (MS) and HPLC (≥95% purity threshold) are critical for verifying structural integrity and purity. Acetate salt conversion involves ion-exchange chromatography to replace trifluoroacetic acid (TFA) residues, which can interfere with biological assays. For sensitive applications (e.g., cell-based studies), ensure residual TFA <1% via post-synthesis dialysis or additional purification steps .

Q. How should researchers select between TFA and acetate salt forms for cell-based or enzymatic assays?

- Methodological Answer : Acetate salt is preferred for in vitro assays involving live cells or enzymes due to TFA’s cytotoxicity and potential interference with protein folding. For example, in fluorogenic protease assays, TFA residues may denature enzymes or alter kinetics. To switch salt forms, use ion-exchange resins or dialysis, followed by lyophilization. Validate salt content via ion chromatography or conductivity measurements .

Q. What analytical techniques are essential for validating the purity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 280 nm for naphthylamide) and electrospray ionization MS for molecular weight confirmation.

- Stability : Conduct accelerated degradation studies (e.g., 4°C, 25°C, and 37°C) in buffers (pH 4.6–7.5) to assess hydrolysis or oxidation. Monitor via UV-Vis spectroscopy for absorbance shifts at 320–360 nm (methoxy-naphthylamide fluorescence) .

Advanced Research Questions

Q. How can researchers design enzyme kinetic experiments using this compound as a fluorogenic substrate?

- Methodological Answer :

- Assay Setup : Prepare a continuous assay in acetate buffer (pH 5.0–6.0, 20–50 mM) to mimic physiological conditions. Use excitation/emission wavelengths of 340/425 nm (methoxy-β-naphthylamide).

- Kinetic Parameters : Measure initial reaction rates (V₀) at varying substrate concentrations (0.1–10× Km). Calculate Km and kcat using Michaelis-Menten or nonlinear regression analysis. Include controls with enzyme inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Q. How can batch-to-batch variability in peptide content and solubility be addressed to ensure experimental reproducibility?

- Methodological Answer :

- Quality Control : Request batch-specific certificates of analysis (CoA) with peptide content quantification (e.g., amino acid analysis or UV absorbance at 205 nm).

- Solubility Optimization : Pre-dissolve the compound in DMSO (≤5% v/v) or acidic buffers (10 mM HCl) before dilution into assay buffers. For inconsistent results, validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. What are the optimal storage conditions to maintain long-term stability of the acetate salt form?

- Methodological Answer : Lyophilized powder should be stored at –20°C in desiccated, light-protected vials. For aqueous stock solutions (1–10 mM), use acetate buffer (pH 4.6) with 10% glycerol to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot and store at –80°C for >6-month stability. Periodically re-test via HPLC to detect degradation products (e.g., free naphthylamide) .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in enzymatic activity measurements between batches?

- Methodological Answer :

- Source Identification : Compare peptide content (via UV absorbance) and residual TFA (via ion chromatography) across batches.

- Experimental Adjustments : Normalize substrate concentrations based on peptide content. If TFA contamination is suspected, re-purify using PD-10 desalting columns. Validate with a reference batch in parallel assays .

Q. What steps mitigate interference from acetate ions in metal-dependent enzymatic assays?

- Methodological Answer : Acetate can chelate divalent cations (e.g., Zn²⁺, Mg²⁺). Replace acetate buffer with HEPES or Tris (pH 7.0–8.0) and supplement with 1–5 mM MgCl₂. Alternatively, use potassium acetate (lower chelation propensity) and validate ion availability via atomic absorption spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.